![molecular formula C35H42N4O6S B10849983 (4R)-3-[(2S,3S)-3-[[2-(4-amino-2,6-dimethyl-phenoxy)acetyl]amino]-2-hydroxy-4-phenyl-butanoyl]-N-[(1S,2R)-2-hydroxyindan-1-yl]-5,5-dimethyl-thiazolidine-4-carboxamide](/img/structure/B10849983.png)
(4R)-3-[(2S,3S)-3-[[2-(4-amino-2,6-dimethyl-phenoxy)acetyl]amino]-2-hydroxy-4-phenyl-butanoyl]-N-[(1S,2R)-2-hydroxyindan-1-yl]-5,5-dimethyl-thiazolidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KNI-1293, also known as KNI-1293 Biotin, is a biochemical reagent that is primarily used as a biological material or organic compound in life science research. It is a derivative of biotin, a vitamin that is essential for various metabolic processes in living organisms. The compound has a molecular formula of C45H56N6O8S2 and a molecular weight of 873.09 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of KNI-1293 involves multiple steps, including the formation of peptide bonds and the incorporation of biotin. The process typically starts with the protection of functional groups, followed by the coupling of amino acids and other building blocks. The final step involves the deprotection of functional groups to yield the desired compound .
Industrial Production Methods: Industrial production of KNI-1293 follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is then lyophilized to obtain a solid product .
化学反応の分析
反応の種類: KNI-1293は、以下を含む様々な化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: 還元反応は、化合物の官能基を修飾するために実行できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
形成される主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によって酸化されたビオチン誘導体が得られる場合がありますが、還元によって化合物の還元型が得られる場合があります .
4. 科学研究への応用
KNI-1293は、以下を含む科学研究において幅広い用途があります。
化学: 様々な化学反応やアッセイにおける試薬として使用されます。
生物学: タンパク質相互作用や細胞プロセスに関する研究に使用されます。
医学: 潜在的な治療用途と診断ツールとしての研究が行われています。
科学的研究の応用
KNI-1293 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and assays.
Biology: Employed in the study of protein interactions and cellular processes.
Medicine: Investigated for its potential therapeutic applications and as a diagnostic tool.
Industry: Utilized in the production of biotinylated compounds and as a biochemical assay reagent.
作用機序
KNI-1293の作用機序は、特定の分子標的との相互作用を伴います。この化合物は、ビオチン部分を通じてタンパク質やその他の生体分子に結合し、強い非共有結合を形成します。 この相互作用は、様々なアッセイや実験において、タンパク質やその他の生体分子の検出、精製、および修飾を容易にします .
類似化合物:
KNI-10743: 生化学研究において同様の用途を持つ別のビオチン化化合物。
KNI-10333: 高い抗マラリア活性を有するフェニルアセチルトリペプチド。
KNI-10343: KNI-10333と類似していますが、P3フェニルアセチル環に異なる置換基があります.
KNI-1293の独自性: KNI-1293は、その特定の構造とストレプトアビジンおよびアビジンタンパク質に対する高い親和性により独自です。 この特性により、KNI-1293は様々な生化学的アッセイや研究用途において非常に効果的になり、他の類似化合物とは区別されます .
類似化合物との比較
KNI-10743: Another biotinylated compound with similar applications in biochemical research.
KNI-10333: A phenylacetyl tripeptide with high antimalarial activity.
KNI-10343: Similar to KNI-10333 but with different substituents at the P3 phenylacetyl ring.
Uniqueness of KNI-1293: KNI-1293 is unique due to its specific structure and high affinity for streptavidin and avidin proteins. This property makes it highly effective in various biochemical assays and research applications, distinguishing it from other similar compounds .
特性
分子式 |
C35H42N4O6S |
|---|---|
分子量 |
646.8 g/mol |
IUPAC名 |
(4R)-3-[(2S,3S)-3-[[2-(4-amino-2,6-dimethylphenoxy)acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C35H42N4O6S/c1-20-14-24(36)15-21(2)31(20)45-18-28(41)37-26(16-22-10-6-5-7-11-22)30(42)34(44)39-19-46-35(3,4)32(39)33(43)38-29-25-13-9-8-12-23(25)17-27(29)40/h5-15,26-27,29-30,32,40,42H,16-19,36H2,1-4H3,(H,37,41)(H,38,43)/t26-,27+,29-,30-,32+/m0/s1 |
InChIキー |
ABHNHNZCHPWXFW-RIQJEONASA-N |
異性体SMILES |
CC1=CC(=CC(=C1OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C(=O)N3CSC([C@H]3C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)(C)C)O)C)N |
正規SMILES |
CC1=CC(=CC(=C1OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC4C(CC5=CC=CC=C45)O)(C)C)O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


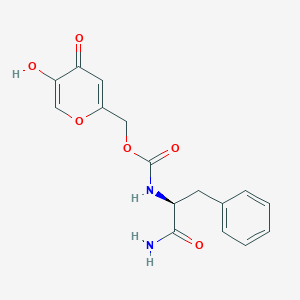
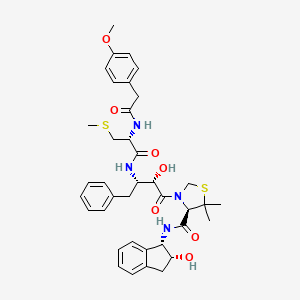
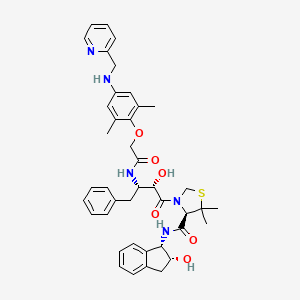
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-butylamino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849935.png)
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-(pyridine-4-ylmethyl)amino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849941.png)
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-ethylamino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849949.png)
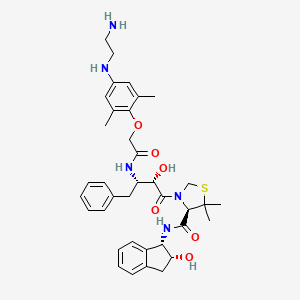
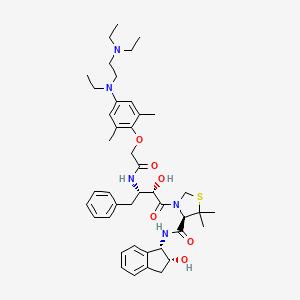
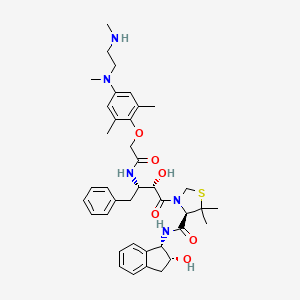
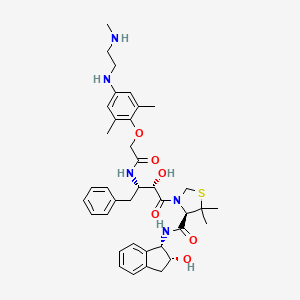
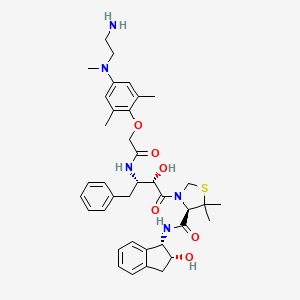
![(1S,5R,13S,17R)-17-[cyclopropylmethyl(methyl)amino]-8-hydroxy-6,16-dioxapentacyclo[9.5.2.01,13.05,13.07,12]octadeca-7,9,11-trien-4-one;hydrochloride](/img/structure/B10849992.png)
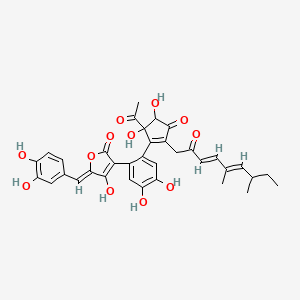
![N-[4-(4-Fluoro-benzenesulfonylamino)-benzyl]-2-(3-phenyl-2-piperidin-1-yl-3,4-dihydro-quinazolin-4-yl)-acetamide](/img/structure/B10850005.png)
